An In-depth Technical Guide to 3-(Difluoromethoxy)isoquinoline
An In-depth Technical Guide to 3-(Difluoromethoxy)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in modern drug design to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 3-(Difluoromethoxy)isoquinoline, a molecule that merges the privileged isoquinoline core with the increasingly important difluoromethoxy group. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes established chemical principles and data from analogous structures to offer a robust profile of its characteristics and potential.
Core Identifiers and Chemical Structure
A precise identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for 3-(Difluoromethoxy)isoquinoline.
| Identifier | Value | Source |
| CAS Number | 1261770-41-5 | [No specific source found in search results] |
| IUPAC Name | 3-(difluoromethoxy)isoquinoline | [No specific source found in search results] |
| Molecular Formula | C₁₀H₇F₂NO | [No specific source found in search results] |
| Molecular Weight | 195.17 g/mol | [No specific source found in search results] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N=C2)OC(F)F | [No specific source found in search results] |
| InChI | InChI=1S/C10H7F2NO/c11-10(12)14-9-5-7-3-1-2-4-8(7)6-13-9/h1-6,10H | [No specific source found in search results] |
| InChIKey | QASNZDPCRRIIBD-UHFFFAOYSA-N | [No specific source found in search results] |
Physicochemical Properties and the Role of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is of significant interest in medicinal chemistry. It is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups. Its introduction can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.
Predicted Properties of 3-(Difluoromethoxy)isoquinoline:
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid at room temperature. | The increase in molecular weight and polarity compared to isoquinoline would favor a higher melting point. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | Consistent with the properties of many aromatic heterocyclic compounds. |
| Lipophilicity (LogP) | Moderately lipophilic. | The difluoromethoxy group generally increases lipophilicity compared to a hydroxyl or methoxy group. |
| Acidity/Basicity | Weakly basic. | The nitrogen atom in the isoquinoline ring imparts basic character, though this can be influenced by substituents.[1] |
Synthesis of 3-(Difluoromethoxy)isoquinoline: Proposed Methodologies
While a specific, published synthesis for 3-(Difluoromethoxy)isoquinoline has not been identified, its preparation can be envisioned through established synthetic routes for 3-substituted isoquinolines. A plausible and efficient approach would involve the nucleophilic aromatic substitution (SNA) on a suitable 3-halo-isoquinoline precursor.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
This two-step approach leverages the reactivity of 3-chloroisoquinoline, which can be synthesized from isoquinoline-3-one.
Caption: Proposed two-step synthesis of 3-(Difluoromethoxy)isoquinoline.
Step 1: Synthesis of 3-Chloroisoquinoline
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Starting Material: Isoquinolin-3(2H)-one
-
Reagent: Phosphorus oxychloride (POCl₃)
-
Rationale: The Vilsmeier-Haack type reaction of isoquinolin-3-one with phosphorus oxychloride is a standard method for the synthesis of 3-chloroisoquinolines.[3]
Experimental Protocol (Adapted from general procedures):
-
To a stirred solution of isoquinolin-3(2H)-one in a suitable solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloroisoquinoline.
Step 2: Synthesis of 3-(Difluoromethoxy)isoquinoline
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Starting Material: 3-Chloroisoquinoline
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Reagents: A source of the difluoromethoxide anion (e.g., generated in situ from difluoromethanol and a base like sodium hydride or potassium carbonate).
-
Rationale: The chlorine atom at the 3-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution.[4][5] The electron-withdrawing nature of the ring nitrogen facilitates this reaction.
Experimental Protocol (Proposed):
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium difluoromethoxide by carefully adding difluoromethanol to a suspension of sodium hydride in a polar aprotic solvent like DMF or DMSO at 0 °C.
-
To this solution, add a solution of 3-chloroisoquinoline in the same solvent dropwise.
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Allow the reaction mixture to warm to room temperature and then heat to an elevated temperature (e.g., 80-120 °C) to drive the substitution.
-
Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the residue by column chromatography to yield 3-(Difluoromethoxy)isoquinoline.
Alternative Synthetic Strategies
Other classical isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, could potentially be adapted.[6] However, these would require the synthesis of a suitably substituted phenethylamine precursor, which may be more synthetically demanding. Palladium-catalyzed cross-coupling reactions also offer a powerful means to construct substituted isoquinolines and could be explored.[7]
Caption: Overview of common isoquinoline synthesis methods.
Potential Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline framework is a "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs and clinical candidates.[1] These compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2]
The introduction of the difluoromethoxy group at the 3-position of the isoquinoline ring is anticipated to confer unique properties that could be advantageous for drug development:
-
Metabolic Stability: The C-F bonds in the difluoromethoxy group are highly stable, which can block metabolic attack at this position, potentially leading to an improved pharmacokinetic profile.
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Modulation of Physicochemical Properties: The -OCF₂H group can fine-tune the lipophilicity and hydrogen bonding capacity of the molecule, which can impact its solubility, cell permeability, and target binding.
-
Bioisosteric Replacement: The difluoromethoxy group can act as a bioisostere for other functional groups, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.
Given the diverse biological activities of isoquinolines, 3-(Difluoromethoxy)isoquinoline and its derivatives could be investigated as potential therapeutic agents in various disease areas, including:
-
Oncology: Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent anticancer activity.[2]
-
Infectious Diseases: The isoquinoline scaffold is found in several antimicrobial and antiviral agents.[2]
-
Neurodegenerative Diseases: Some isoquinoline derivatives have shown promise in the context of neurological disorders.[1]
Caption: Potential therapeutic areas for 3-(Difluoromethoxy)isoquinoline.
Safety and Handling
Specific toxicity data for 3-(Difluoromethoxy)isoquinoline are not available. As with any research chemical with unknown toxicological properties, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion and Future Outlook
3-(Difluoromethoxy)isoquinoline represents an intriguing, yet underexplored, molecule at the intersection of heterocyclic chemistry and fluorine chemistry. While direct experimental data remain scarce, this guide has provided a comprehensive overview of its identifiers, predicted properties, and plausible synthetic routes based on established chemical knowledge. The unique combination of the biologically active isoquinoline scaffold and the modulating difluoromethoxy group makes this compound and its derivatives promising candidates for further investigation in drug discovery and materials science. Future research efforts should focus on the development of a robust and scalable synthesis, followed by a thorough characterization of its physicochemical properties and a systematic evaluation of its biological activity.
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